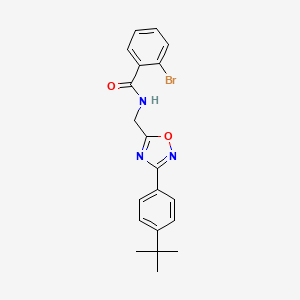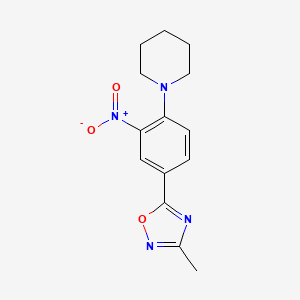
2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a 1,2,4-oxadiazole ring that is substituted with a tert-butylphenyl group and a bromine atom. The unique structure of this compound makes it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in cell division, which ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties and can inhibit the activity of enzymes involved in inflammation. Additionally, this compound has been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has a unique structure that makes it an attractive target for investigation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the investigation of 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is the development of new cancer treatments based on this compound. Additionally, further investigation into the mechanism of action of this compound could provide valuable insights into the processes involved in cancer cell growth and division. Finally, the investigation of the antibacterial and antifungal properties of this compound could lead to the development of new antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 4-tert-butylphenylhydrazine with 2-bromoacetophenone in the presence of sodium hydroxide. The resulting product is then reacted with benzoyl chloride and potassium carbonate to form the final compound. The synthesis of this compound is relatively simple and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-bromo-N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
2-bromo-N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-20(2,3)14-10-8-13(9-11-14)18-23-17(26-24-18)12-22-19(25)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXONBOYZHKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)

![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)




